2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine

Chemical Procurement Quality Control Reproducibility

2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine (CAS 1333960-57-8) is a heterocyclic small molecule classified as a 2,4-diaminopyrimidine derivative bearing a 4-benzylpiperazine substituent at the pyrimidine 2-position and a methyl group at the 6-position. This scaffold positions it within the piperazinylpyrimidine family, a class that has demonstrated selective kinase inhibition in preclinical oncology models.

Molecular Formula C16H21N5
Molecular Weight 283.37 g/mol
CAS No. 1333960-57-8
Cat. No. B1396341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine
CAS1333960-57-8
Molecular FormulaC16H21N5
Molecular Weight283.37 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=CC=C3)N
InChIInChI=1S/C16H21N5/c1-13-11-15(17)19-16(18-13)21-9-7-20(8-10-21)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H2,17,18,19)
InChIKeyVLJFESVWIBKZDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine (CAS 1333960-57-8): Chemical Identity, Class, and Procurement-Relevant Characteristics


2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine (CAS 1333960-57-8) is a heterocyclic small molecule classified as a 2,4-diaminopyrimidine derivative bearing a 4-benzylpiperazine substituent at the pyrimidine 2-position and a methyl group at the 6-position . This scaffold positions it within the piperazinylpyrimidine family, a class that has demonstrated selective kinase inhibition in preclinical oncology models [1][2]. The compound is catalogued as a research-grade chemical by multiple suppliers with reported purities of 95%+ and 98% .

Why Generic Substitution Fails for 2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine: Scaffold-, Substituent-, and Vendor-Level Differentiation


Even within the piperazinylpyrimidine class, minor structural variations produce shifts in kinase selectivity profiles that are non-linear with respect to substitution [1][2]. The 6-methyl-4-amino substitution pattern on the pyrimidine core in the title compound is distinct from the 4-methyl-6-substituted regioisomers present in related screening libraries. Published head-to-head kinase profiling data for this specific compound remain absent from the peer-reviewed literature. Without such data, any in-class analog—even one differing by a single methyl group—cannot be assumed to reproduce the same target engagement, cellular potency, or off-target liability. On the supply side, purity specifications vary substantially across vendors (95%+ vs. 98%) , meaning that procurement without source-specific QC documentation risks introducing potency-altering impurities into downstream assays.

Quantitative Differential Evidence for 2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine


Vendor Purity and Quality Documentation: A Procurement-Gate Differentiation Point

The most immediately verifiable differentiation among sources of 2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine lies in documented purity. Leyan provides a specification of 98% , whereas Chemenu reports ≥95% . The 3% absolute purity difference translates to up to 30 mg of unidentified impurities per gram of compound in the lower-purity material, which can introduce confounding biological activity in cell-based screens. No analytical certificate (e.g., HPLC, NMR) has been published in independent literature for this compound to date, placing the burden of QC verification on the buyer.

Chemical Procurement Quality Control Reproducibility

Functional Annotation as a Plk1 Inhibitor Scaffold: Class-Level Differentiation from Non-Kinase Piperazinylpyrimidines

The specific 4-amino-6-methylpyrimidine substitution pattern present in 2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine aligns with the pharmacophore of PLK1 (polo-like kinase 1) inhibitors . This target association is structurally supported: among piperazinylpyrimidine analogs, those featuring a 4-amino group on the pyrimidine ring have been reported to engage the PLK1 ATP-binding pocket [1]. In contrast, piperazinylpyrimidine derivatives with alternative substitution patterns (e.g., 4-oxo or 5-nitro) in the same series were annotated as CCR4 antagonists [2], indicating a clear structure–target bifurcation. No direct PLK1 IC50 or Kd value for the exact title compound has been published in the peer-reviewed literature as of the search date.

Kinase Inhibition PLK1 Cell Cycle Cancer

Structural Differentiation from Closest Commercially Available Analogs

Among commercially catalogued analogs sharing the 2-(4-benzylpiperazin-1-yl)pyrimidine core, the title compound is distinguished by its 4-amino-6-methyl substitution. The closest purchasable analog, 2-(4-benzylpiperazin-1-yl)-4,6-dimethylpyrimidine (CAS not listed in excluded sources), replaces the 4-amino group with a methyl group [1]. This substitution abolishes the hydrogen-bond donor capacity at the 4-position, which is predicted to reduce affinity for kinase hinge-region interactions. A second analog, N-benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine (CAS 1196993-69-7), swaps the N-benzylpiperazine for an N-methylpiperazine, altering both steric bulk and basicity [2]. No published head-to-head biological comparison exists for these three compounds.

Medicinal Chemistry SAR Analog Selection

Evidence-Grounded Application Scenarios for 2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine


Kinase-Focused Phenotypic Screening and Target Deconvolution

When included in a kinase-biased compound library, 2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine serves as a structural probe for PLK1- or PDGFR-family kinase engagement due to its 4-amino-6-methylpyrimidine scaffold annotation . Hits emerging from cellular phenotypic screens can be followed up with recombinant kinase panels (e.g., KINOMEscan) to confirm target binding and compare selectivity fingerprints against that of the well-characterized analog series described by Shallal et al. [1]. Procurement of the higher-purity (98%) material from Leyan is recommended to minimize impurity-driven false positives.

Structure–Activity Relationship (SAR) Exploration Around the 4-Aminopyrimidine Hinge-Binding Motif

The title compound occupies a SAR niche defined by the simultaneous presence of a 4-amino hydrogen-bond donor, a 6-methyl group, and an N-benzylpiperazine moiety. This combination is not represented among the most closely related commercially available analogs (e.g., 4,6-dimethyl or N-methylpiperazine variants). Researchers investigating the contribution of the 4-NH2 group to kinase hinge-region affinity can use this compound as a positive control against its 4-methyl analog, which lacks H-bond donor capacity [2].

Method Development for Piperazinylpyrimidine Analytical Characterization

Given the absence of a published Certificate of Analysis for this compound, laboratories requiring high-confidence identity and purity verification can use 2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine as a development standard for HPLC, LC-MS, or qNMR methods targeting piperazinylpyrimidines. The documented purity range (95–98%) across vendors provides a benchmark for assessing method sensitivity; a robust method should be capable of distinguishing between the 95%+ and 98% grades .

Reference Standard for In Silico Kinase Docking and Pharmacophore Modeling

Computational chemistry groups building pharmacophore models for PLK1 or PDGFR-family kinases can employ the 3D structure of 2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine as a training-set entry, leveraging the structural annotation as a Plk1-directed pyrimidinamine . The compound's relatively low molecular weight (283.37 g/mol, C16H21N5) and compliance with Lipinski rules make it a suitable starting template for virtual screening campaigns aimed at identifying novel kinase inhibitor leads.

Quote Request

Request a Quote for 2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.